(1,2,4-15N3)1H-1,2,4-Triazole
Overview
Description
1,2,4-Triazole is a type of azole, which is a class of five-membered nitrogen-containing heterocycles . It has a molecular formula of C2H3N3 and can act as isosteres of amide, ester, and carboxylic acid . It is an integral part of various drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms, A and B, in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . It is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with its aromaticity .Chemical Reactions Analysis
1,2,4-Triazole shows both electrophilic and nucleophilic substitution reactions due to its high electron density . Electrophilic substitution occurs at nitrogen atoms only .Physical And Chemical Properties Analysis
1,2,4-Triazole is a stable compound and is difficult to cleave . It is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .Scientific Research Applications
Synthesis and Green Chemistry
1,2,4-Triazoles are synthesized using classical pathways and green chemistry approaches, including microwave and mechanochemistry, highlighting the importance of environmentally friendly methods in pharmaceutical chemistry (Gonnet, Baron, & Baltas, 2021).
Antifungal Activities
Novel 1,2,4-triazole derivatives have shown promising antifungal activities, exemplified by compounds synthesized under microwave-assisted conditions displaying significant efficacy against various fungal pathogens (Sun et al., 2013).
Proton-Conducting Electrolytes
1H-1,2,4-Triazole has been identified as an effective solvent for proton-conducting electrolytes, showcasing stability and electrochemical suitability for fuel cell applications (Li et al., 2005).
Antimicrobial Agents
New 1,2,4-triazole and triazolothiadiazine derivatives exhibit antimicrobial properties, contributing to the development of novel agents against resistant bacterial strains (Kaplancikli et al., 2008).
Vibrational Spectra Analysis
Research into the vibrational spectra of triazoles and benzotriazoles provides insights into their structural characteristics and potential for identification in new drugs and biological compounds (Aziz et al., 2014).
Corrosion Inhibition
1H-1,2,3-Triazole and 1,2,4-triazole have been evaluated as corrosion inhibitors for copper, with findings suggesting potential applications in metal preservation and water treatment systems (Ofoegbu et al., 2017).
Anticancer Studies
Conjugates of 1,2,3-triazoles linked to 1,2,4-triazoles have shown significant anticancer activity, particularly against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds (Al Sheikh Ali et al., 2020).
Ion Chemistry and Mechanisms
Studies on the ion chemistry of 1H-1,2,3-triazole have unveiled mechanisms of reaction with hydroxide ions, providing insights into the chemical behavior and applications of triazole derivatives (Ichino et al., 2008).
Safety And Hazards
Future Directions
1,2,4-Triazole is an emerging privileged scaffold with a broad range of therapeutic applications across scientific disciplines . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
properties
IUPAC Name |
(1,2,4-15N3)1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-FRSWOAELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C=[15N][15NH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745937 | |
Record name | (~15~N_3_)-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,4-15N3)1H-1,2,4-Triazole | |
CAS RN |
1173023-70-5 | |
Record name | (~15~N_3_)-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.